4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Overview
Description
AH 8529 (CAS 41805-00-9) is an analytical reference standard categorized as an opioid. Its physiological and toxicological properties are not fully understood. This compound is primarily used for research and forensic applications .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is the μ-opioid receptor , although its analgesic activity may also involve κ-opioid receptors . These receptors play a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
This compound acts as an agonist at the μ-opioid receptor . This means it binds to these receptors and activates them, mimicking the effects of natural opioids. This leads to a decrease in the perception of pain, a feeling of euphoria, and other opioid-like effects.
Biochemical Pathways
Upon activation of the μ-opioid receptors, this compound triggers a series of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
Like other opioids, it is likely to be absorbed well after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of μ-opioid receptors by this compound results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . It can also cause side effects such asitching , nausea , and tremors .
Preparation Methods
Synthetic Routes:: The synthetic route to AH 8529 involves the following steps:
Starting Material: Begin with 4-chlorobenzamide.
Cyclohexylamine Derivative Formation: React 4-chlorobenzamide with cyclohexylamine to form N-[1-(dimethylamino)cyclohexyl]methyl]-benzamide.
Chlorination: Introduce chlorine to the cyclohexylamine derivative to obtain AH 8529.
- Solubility: AH 8529 is a crystalline solid and exhibits solubility in various solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
- Spectroscopic Data: AH 8529 has a maximum absorbance at 234 nm.
Chemical Reactions Analysis
AH 8529 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions remain unspecified.
Scientific Research Applications
AH 8529’s applications span several scientific fields:
Chemistry: Investigate its reactivity and potential as a building block for novel compounds.
Biology: Explore its effects on cellular processes and receptors.
Medicine: Assess its pharmacological properties and potential therapeutic applications.
Industry: Investigate its use in chemical synthesis or as a reference standard.
Comparison with Similar Compounds
AH 8529’s uniqueness lies in its structural features. Unfortunately, specific similar compounds are not explicitly listed in the available data.
Properties
IUPAC Name |
4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYLFLWMSYSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342408 | |
Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-00-9 | |
Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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